molecular formula C59H96O27 B13396802 LeonlosideD

LeonlosideD

Cat. No.: B13396802
M. Wt: 1237.4 g/mol
InChI Key: VQYKWDTZZCEBNL-UHFFFAOYSA-N
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Description

LeonlosideD is a naturally occurring compound found in certain plant species. It belongs to the class of iridoid glycosides, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LeonlosideD typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

    Harvesting: Collecting plant materials rich in this compound.

    Extraction: Using solvents to extract the compound.

    Purification: Employing chromatographic methods to purify the compound.

    Quality Control: Ensuring the purity and consistency of the final product through various analytical techniques.

Chemical Reactions Analysis

Types of Reactions: LeonlosideD undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted iridoid glycosides.

Scientific Research Applications

LeonlosideD has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

    Biology: Studied for its role in plant defense mechanisms and its interaction with other biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of LeonlosideD involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: this compound modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects. It also scavenges free radicals, contributing to its antioxidant properties.

Comparison with Similar Compounds

LeonlosideD can be compared with other iridoid glycosides such as:

    Aucubin: Known for its hepatoprotective and anti-inflammatory properties.

    Catalpol: Exhibits neuroprotective and anti-diabetic effects.

    Geniposide: Used for its anti-inflammatory and hepatoprotective activities.

Uniqueness of this compound: this compound stands out due to its unique combination of anti-inflammatory, antioxidant, and potential anticancer properties, making it a compound of significant interest in both research and therapeutic applications.

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O27/c1-24-34(63)38(67)43(72)50(79-24)85-47-28(20-61)81-48(46(75)41(47)70)77-21-29-36(65)40(69)45(74)52(83-29)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-62)31(55)10-13-58(32,7)57(25,6)15-17-59)84-49-42(71)37(66)30(22-78-49)82-51-44(73)39(68)35(64)27(19-60)80-51/h8,24,26-52,60-75H,9-23H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYKWDTZZCEBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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